Ac-Gly-BoroPro (Acetyl-Glycyl-Boroproline) is a synthetic, reversible covalent inhibitor targeting post-proline cleaving serine proteases, specifically engineered for high affinity toward Fibroblast Activation Protein (FAP). Structurally, it features a boronic acid warhead that forms a reversible tetrahedral adduct with the catalytic serine of the target enzyme, coupled with an N-terminal acetyl group that neutralizes nucleophilicity [1]. In procurement and assay design, Ac-Gly-BoroPro serves as the definitive baseline standard for isolating FAP endopeptidase activity from related dipeptidyl peptidases. Its primary value lies in its structural stability and quantifiable selectivity, making it an indispensable control compound for the development of FAP-targeted radiotracers, antibody-drug conjugate (ADC) linkers, and tumor-microenvironment-activated prodrugs [2].
Substituting Ac-Gly-BoroPro with broader-spectrum boronic acid dipeptides, such as Val-boroPro (Talabostat), or standard clinical DPP-4 inhibitors introduces severe experimental and analytical artifacts. Standard DPP-4 inhibitors fail to block FAP’s endopeptidase activity, rendering them useless for FAP-specific assay validation [1]. Conversely, unblocked dipeptide boronic acids like Val-boroPro suffer from poor FAP/DPP-4 selectivity and are highly prone to intramolecular cyclization in aqueous solutions. This cyclization rapidly depletes the active inhibitor concentration, leading to batch-to-batch inconsistency and irreproducible IC50 values during prolonged incubations [2]. Ac-Gly-BoroPro’s N-acetyl linkage prevents this cyclization, ensuring stable, predictable dosing in complex biological matrices such as serum or tissue lysates [1].
The primary procurement driver for Ac-Gly-BoroPro is its engineered preference for FAP over its closest homolog, DPP-4. In progress curve analyses of tight-binding competitive inhibition, Ac-Gly-BoroPro demonstrates a Ki of 23 ± 3 nM for FAP, compared to a Ki of 377 ± 18 nM for DPP-4 [1]. This ~16.4-fold selectivity window allows researchers to selectively suppress FAP activity at submicromolar concentrations without fully ablating DPP-4 activity, a critical requirement when working with complex serum or tissue samples where DPP-4 is highly abundant.
| Evidence Dimension | Inhibitor constant (Ki) |
| Target Compound Data | 23 ± 3 nM (FAP) |
| Comparator Or Baseline | 377 ± 18 nM (DPP-4) |
| Quantified Difference | 16.4-fold higher affinity for FAP |
| Conditions | Progress curve analysis with Ala-Pro-AFC substrate |
Enables the precise isolation of FAP-mediated cleavage events in environments where DPP-4 co-expression would otherwise confound assay readouts.
Beyond DPP-4, Ac-Gly-BoroPro maintains significant selectivity against a broader panel of prolyl peptidases. Quantitative profiling reveals that Ac-Gly-BoroPro inhibits DPP-7, DPP-8, DPP-9, prolyl oligopeptidase (PREP), and acylpeptide hydrolase with Ki values ranging from 9- to 5400-fold higher than its affinity for FAP [1]. This robust off-target exclusion profile ensures that the compound can be used as a reliable pharmacological knockout tool in cell-based assays without inducing broad-spectrum protease toxicity.
| Evidence Dimension | Off-target inhibitor constant (Ki) |
| Target Compound Data | 23 nM (FAP) |
| Comparator Or Baseline | DPP-7, DPP-8, DPP-9, PREP (Ki values >200 nM to >100,000 nM) |
| Quantified Difference | 9- to 5400-fold lower affinity for off-target proteases |
| Conditions | In vitro time-dependent protease inhibition monitoring |
Prevents off-target toxicity and convoluted readouts in complex biological matrices containing multiple overlapping prolyl peptidases.
Unblocked boronic acid dipeptides are notoriously difficult to handle due to the nucleophilic attack of the free N-terminal amine on the boronic acid, forming an inactive cyclic species. Ac-Gly-BoroPro eliminates this degradation pathway via an N-acyl linkage that blocks the N-terminus, rendering it non-nucleophilic [1]. This structural modification prevents spontaneous intramolecular cyclization, ensuring that the formulated concentration remains accurate and active over extended assay durations, directly improving reproducibility compared to unblocked analogs like Val-boroPro.
| Evidence Dimension | Intramolecular cyclization potential |
| Target Compound Data | N-acetylated (Nucleophilicity blocked) |
| Comparator Or Baseline | Unblocked Val-boroPro (Rapid cyclization) |
| Quantified Difference | Complete structural blockade of the primary cyclization degradation pathway |
| Conditions | Solution-phase handling and aqueous assay formulation |
Drastically improves shelf-life in solution and ensures batch-to-batch reproducibility, reducing the need for constant fresh preparation during high-throughput screening.
In the development of FAP-activated prodrugs, Ac-Gly-BoroPro is utilized as the definitive validation control to prove enzyme-specific release. In assays utilizing 10% fetal bovine serum (which contains native FAP and DPP-4 activity), the addition of 200 μM Ac-Gly-BoroPro completely abolishes the hydrolysis of FAP-targeted emetine prodrugs into free emetine[1]. This quantitative blockade confirms that the prodrug cleavage is exclusively FAP-dependent, establishing Ac-Gly-BoroPro as an essential procurement item for any laboratory developing tumor-microenvironment-responsive therapeutics.
| Evidence Dimension | Prodrug hydrolysis inhibition |
| Target Compound Data | 200 μM Ac-Gly-BoroPro (Complete inhibition) |
| Comparator Or Baseline | Vehicle control in 10% FBS (Rapid prodrug hydrolysis) |
| Quantified Difference | 100% blockade of FAP-mediated prodrug activation |
| Conditions | 10% FBS at 37°C over 1-3 days |
Provides the necessary negative control to definitively prove the mechanism of action for novel FAP-cleavable ADCs and prodrugs.
Because Ac-Gly-BoroPro effectively and selectively blocks FAP endopeptidase activity in serum, it is the standard control used to validate the cleavage mechanism of novel tumor-microenvironment-activated prodrugs and antibody-drug conjugates (ADCs). Its use ensures that linker degradation is genuinely FAP-dependent rather than a result of generalized serum protease activity [1].
In the development of Fibroblast Activation Protein Inhibitor (FAPI) PET/SPECT imaging agents, Ac-Gly-BoroPro serves as a non-radioactive, high-affinity baseline comparator. Its well-documented Ki (23 nM) provides a reliable benchmark for evaluating the binding affinity and selectivity of new radiotracer precursors before they advance to in vivo models [2].
Due to its N-terminal acetylation preventing rapid cyclization, Ac-Gly-BoroPro is ideal for prolonged ex vivo assays. It allows researchers to selectively suppress FAP activity in complex tissue homogenates or plasma samples without fully knocking out DPP-4, enabling precise mapping of FAP's specific proteolytic contributions to extracellular matrix remodeling [2].